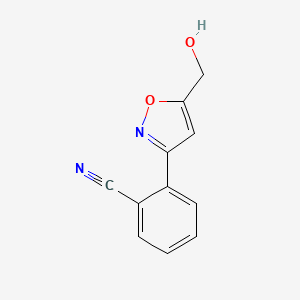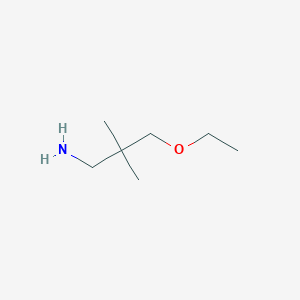![molecular formula C11H15ClN2O2 B1450512 Clorhidrato de 3-(4-aminobutíl)benzo[d]oxazol-2(3H)-ona CAS No. 1864064-59-4](/img/structure/B1450512.png)
Clorhidrato de 3-(4-aminobutíl)benzo[d]oxazol-2(3H)-ona
Descripción general
Descripción
3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It has been identified as a potent and selective small-molecule inhibitor of chromodomain protein CDYL .
Synthesis Analysis
The synthesis of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride and its analogs has been reported in the literature . A structure-guided approach was used to develop and characterize these compounds. The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations . This facilitated the subsequent virtual screening of tens of hits from a chemical library .
Molecular Structure Analysis
The molecular structure of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride has been analyzed in several studies . The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations .
Chemical Reactions Analysis
The chemical reactions involving 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride have been studied in the context of its role as an inhibitor of chromodomain protein CDYL . The compound has been shown to engage with endogenous CDYL in a dose-dependent manner, and perturb the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes .
Aplicaciones Científicas De Investigación
Agentes antiinflamatorios
Los derivados de benzoxazol, incluido el clorhidrato de 3-(4-aminobutíl)benzo[d]oxazol-2(3H)-ona, se han estudiado por su potencial como agentes antiinflamatorios. Estos compuestos han demostrado eficacia en estudios in vitro, como la estabilización de la membrana y los métodos inhibidores de proteinasas, que son indicativos de actividad antiinflamatoria . Los estudios de acoplamiento molecular sugieren que estos compuestos pueden unirse eficazmente a proteínas como la sintetasa de prostaglandina H2, que está involucrada en el proceso inflamatorio .
Actividad antitumoral
La investigación ha indicado que los derivados de benzoxazol pueden poseer propiedades antitumorales. La similitud estructural de los benzoxazoles con las bases nucleicas les permite interactuar con los receptores biológicos, interfiriendo potencialmente con la proliferación de células cancerosas .
Agentes hipoglucémicos
Algunos derivados de benzoxazol se han explorado por sus efectos hipoglucémicos, que podrían ser beneficiosos en el tratamiento de la diabetes. Estos compuestos pueden influir en los niveles de azúcar en la sangre al interactuar con las vías biológicas asociadas con el metabolismo de la glucosa .
Aplicaciones antivirales
El andamiaje de benzoxazol también se está investigando por sus capacidades antivirales. Estos compuestos podrían inhibir potencialmente la replicación de virus, ofreciendo una nueva vía para el desarrollo de fármacos antivirales .
Propiedades antimicrobianas
Debido a su capacidad para interactuar con varios sistemas biológicos, los derivados de benzoxazol, incluido el this compound, se están estudiando por sus propiedades antimicrobianas. Podrían servir como base para desarrollar nuevos antibióticos .
Uso herbicida
La versatilidad de los derivados de benzoxazol se extiende a las aplicaciones agrícolas, donde se consideran para su uso como herbicidas. Su modo de acción puede implicar la interrupción del crecimiento de plantas no deseadas .
Antagonistas H2
Los derivados de benzoxazol se han identificado como posibles antagonistas H2, que se utilizan para reducir la producción de ácido estomacal. Esta aplicación podría conducir a nuevos tratamientos para afecciones como las úlceras pépticas .
Anticonvulsivantes
Existe interés en el posible uso de derivados de benzoxazol como anticonvulsivantes. Estos compuestos pueden modular la actividad de los neurotransmisores en el cerebro, lo que podría ayudar a controlar las convulsiones .
Mecanismo De Acción
The mechanism of action of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with chromodomain protein CDYL . The compound acts as a potent and selective small-molecule inhibitor of CDYL, a histone methyllysine reader protein . It has been shown to engage with endogenous CDYL in a dose-dependent manner, and perturb the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes .
Análisis Bioquímico
Biochemical Properties
3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as prostaglandin H2 synthase and trypsin, exhibiting inhibitory effects . These interactions are crucial as they can modulate the activity of these enzymes, leading to changes in biochemical pathways and cellular responses.
Cellular Effects
The effects of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can stabilize cell membranes and inhibit proteinase activity, which can lead to anti-inflammatory effects . Additionally, it has been found to exhibit anticancer activity against various human cancer cell lines, including breast cancer and lung cancer cells .
Molecular Mechanism
At the molecular level, 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride exerts its effects through binding interactions with specific biomolecules. It has been shown to bind to prostaglandin H2 synthase and trypsin, inhibiting their activity . This inhibition can lead to a decrease in the production of inflammatory mediators and proteolytic enzymes, contributing to its anti-inflammatory and anticancer properties. Furthermore, molecular docking studies have revealed that this compound has a high binding affinity towards these enzymes, which supports its potent inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s overall impact on biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of the compound within different cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
3-(4-aminobutyl)-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKYDKURGOUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864064-59-4 | |
| Record name | 3-(4-aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)






![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)


![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)


